5-Chloro-2-methyl-4-nitrobenzonitrile
Overview
Description
5-Chloro-2-methyl-4-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4- . The crystal structure of 2-methyl-5-nitrobenzonitrile is stabilized by van der Waals interactions .
Synthesis Analysis
The compound is formed by nitration of o-toluonitrile with NO2+ BF4- . It has also been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C8H5ClN2O2 . The molecular weight is 196.59 .Chemical Reactions Analysis
5-Chloro-2-nitrobenzonitrile has been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction .Physical and Chemical Properties Analysis
The melting point of this compound is 125-126 °C . The predicted boiling point is 344.2±42.0 °C , and the predicted density is 1.41±0.1 g/cm3 .Scientific Research Applications
Crystal Structure Analysis
One of the primary applications of 5-Chloro-2-methyl-4-nitrobenzonitrile, along with its derivatives, is in the field of crystallography. Britton and Cramer (1996) conducted a detailed study on the crystal structures of various o-nitrobenzonitriles, including 5-chloro-2-nitrobenzonitrile. They focused on analyzing the intramolecular distances and molecular distortions, providing valuable insights into the structural properties of these compounds (Britton & Cramer, 1996).
Chemical Synthesis and Reactions
This compound is used as a reactant in various chemical syntheses. For example, Elslager et al. (1980) described how the reaction of 5-chloro-2-nitrobenzonitrile with different mercaptoheterocycles led to the formation of new chemical compounds, showing its versatility in organic chemistry (Elslager et al., 1980).
Vibrational Analysis and Spectroscopy
The compound is also significant in spectroscopic studies. Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, a related compound, using various spectroscopic methods. This kind of analysis is crucial for understanding the molecular characteristics and behavior of these compounds (Sert, Çırak, & Ucun, 2013).
Molecular Orbital Calculations
Molecular orbital calculations, as explored by Britton and Cramer (1996), provide another application in the field of computational chemistry. These calculations help in understanding the electronic structure and potential reactions of these compounds (Britton & Cramer, 1996).
Antimalarial and Antibacterial Research
The potential antimalarial and antibacterial properties of derivatives of this compound have been explored. Elslager et al. (1980) highlighted the synthesis of compounds with suppressive antimalarial activity, showcasing the potential biomedical applications of these chemicals (Elslager et al., 1980).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPPDFBNUAGZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437169 | |
Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101495-54-9 | |
Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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